

# Structure-activity relationship of SARS-CoV-2 Mpro-IN-24

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## Compound of Interest

Compound Name: SARS-CoV-2 Mpro-IN-24

Cat. No.: B15579509

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An In-depth Technical Guide on the Structure-Activity Relationship of a Novel SARS-CoV-2 Mpro Inhibitor: IN-24

## Introduction

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro), is an essential enzyme for viral replication, making it a prime target for antiviral drug development.[1][2] Mpro is a cysteine protease responsible for cleaving the viral polyproteins translated from the viral RNA into functional non-structural proteins.[2] Inhibition of Mpro blocks the viral life cycle, thus preventing viral replication. This guide focuses on the structure-activity relationship (SAR) of a novel indole chloropyridinyl ester-derived inhibitor, herein designated as IN-24, a potent inhibitor of SARS-CoV-2 Mpro.

## Structure-Activity Relationship (SAR) Data

The SAR of IN-24 and its analogs was investigated to understand the key structural features required for potent Mpro inhibition and antiviral activity. The following table summarizes the enzymatic inhibitory activity (IC50) against SARS-CoV-2 Mpro and the antiviral efficacy (EC50) in cell-based assays for a series of synthesized compounds.

Compound ID	Modifications	SARS-CoV-2 Mpro IC50 (nM)[3][4]	Antiviral EC50 (µM) [4][5]
IN-24 (Lead Compound)	Indole-6-carboxylate with 5-chloropyridin-3-yl ester	250	2.8
Analog 1	Indoline instead of indole	320	>10
Analog 2	N-methylation of indole	150	1.5
Analog 3	N-ethylation of indole	90	1.1
Analog 4	N-allylation of indole	73	0.9
Analog 5	4-chloro substitution on indole	500	5.2
Analog 6	5-fluoro substitution on indole	200	2.5
Analog 7	Pyridine instead of chloropyridine	1200	>20
Analog 8	Phenyl instead of chloropyridine	1500	>20

## Experimental Protocols

### SARS-CoV-2 Mpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of the compounds against the main protease.

- Reagents and Materials:
  - Recombinant SARS-CoV-2 Mpro enzyme.

- FRET substrate: A peptide with a fluorophore and a quencher at its ends, which is cleaved by Mpro.
- Assay buffer: e.g., Tris-HCl buffer, pH 7.3, containing EDTA and DTT.
- Test compounds (dissolved in DMSO).
- 384-well plates.
- Fluorescence plate reader.
- Procedure:
  - The Mpro enzyme is pre-incubated with varying concentrations of the test compounds in the assay buffer for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
  - The FRET substrate is then added to initiate the enzymatic reaction.
  - The fluorescence intensity is measured kinetically over time using a plate reader (e.g., excitation at 320 nm and emission at 405 nm).
  - The rate of reaction is calculated from the linear phase of the fluorescence increase.
  - The IC<sub>50</sub> values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

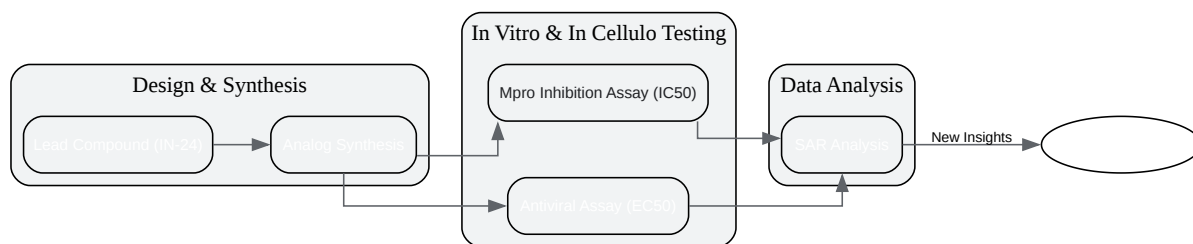
## Antiviral Cell-Based Assay (Cytopathic Effect - CPE)

This assay determines the half-maximal effective concentration (EC<sub>50</sub>) of the compounds in protecting host cells from virus-induced cell death.

- Reagents and Materials:
  - Vero E6 cells (or other susceptible cell lines).
  - SARS-CoV-2 virus stock.
  - Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics).

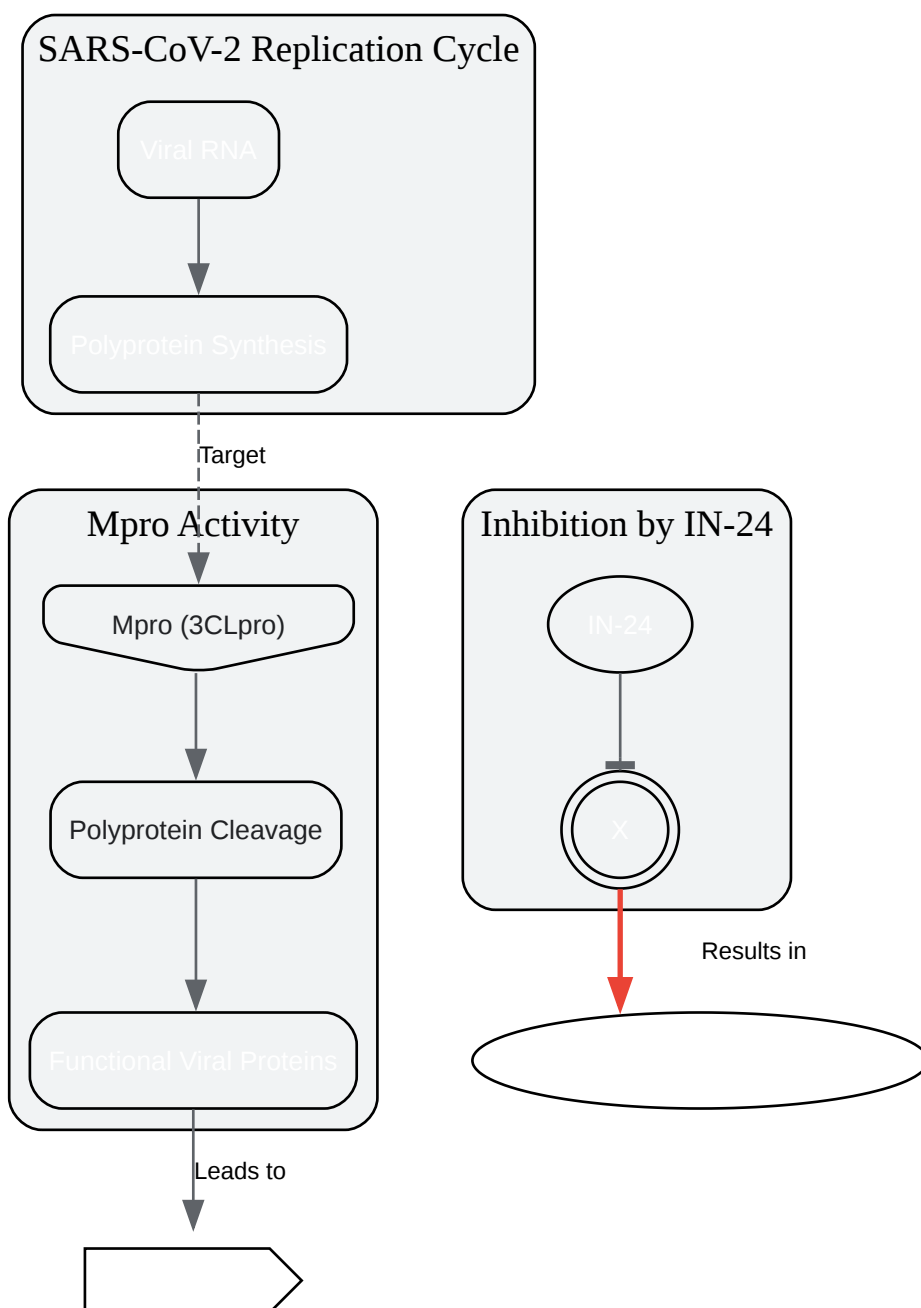
- Test compounds (dissolved in DMSO).
- 96-well plates.
- Cell viability reagent (e.g., CellTiter-Glo®).
- Luminometer.
- Procedure:
  - Vero E6 cells are seeded in 96-well plates and incubated overnight to form a confluent monolayer.
  - The cells are then treated with serial dilutions of the test compounds.
  - Subsequently, the cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
  - The plates are incubated for a period of time (e.g., 72 hours) until the cytopathic effect is observed in the virus-infected control wells.
  - Cell viability is assessed by adding a cell viability reagent, and the luminescence is measured using a luminometer.
  - The EC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

## Visualizations



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Caption: Workflow for Structure-Activity Relationship (SAR) studies.



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Caption: Mechanism of action of SARS-CoV-2 Mpro inhibitor IN-24.

## Summary of Key SAR Findings

The structure-activity relationship studies of IN-24 and its analogs have provided valuable insights into the structural requirements for potent SARS-CoV-2 Mpro inhibition.

- **Indole Moiety:** The indole core is crucial for activity. Saturation of the indole to an indoline (Analog 1) leads to a significant decrease in antiviral efficacy, suggesting the planar aromatic system is important for binding.
- **N-Substitution on Indole:** Alkylation on the indole nitrogen is well-tolerated and can enhance both enzymatic and antiviral activity. A clear trend is observed where increasing the size of the alkyl group from methyl (Analog 2) to ethyl (Analog 3) and allyl (Analog 4) results in progressively more potent inhibition.<sup>[4]</sup> This suggests the presence of a hydrophobic pocket in the enzyme's active site that can accommodate these groups.
- **Substitution on the Indole Ring:** Halogen substitution on the indole ring has a variable effect. While a 5-fluoro substitution (Analog 6) maintains activity, a 4-chloro substitution (Analog 5) is detrimental, indicating that the position and nature of the substituent are critical.
- **Ester Moiety:** The 5-chloropyridin-3-yl ester is a key feature for potent activity. Replacement of the chloropyridine with a non-halogenated pyridine (Analog 7) or a phenyl ring (Analog 8) drastically reduces inhibitory potency. This highlights the importance of the electronic and steric properties of this group for interaction with the Mpro active site.

## Conclusion

The detailed structure-activity relationship study of the indole chloropyridinyl ester-derived inhibitor, IN-24, has identified a promising lead compound for the development of novel anti-SARS-CoV-2 therapeutics. The key structural features essential for potent Mpro inhibition and antiviral activity have been elucidated, providing a roadmap for further optimization. Future efforts will focus on refining the substitutions on the indole nitrogen and exploring other bioisosteric replacements for the ester moiety to enhance potency, selectivity, and pharmacokinetic properties.

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